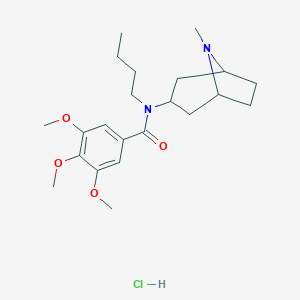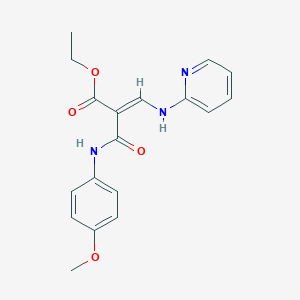
2-Propenoic acid, 2-(((4-methoxyphenyl)amino)carbonyl)-3-(2-pyridinylamino)-, ethyl ester, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-(((4-methoxyphenyl)amino)carbonyl)-3-(2-pyridinylamino)-, ethyl ester, (E)- is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as E7046 and belongs to the class of pyridine derivatives. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 2-(((4-methoxyphenyl)amino)carbonyl)-3-(2-pyridinylamino)-, ethyl ester, (E)- involves the inhibition of specific signaling pathways in the body. It targets the protein kinase B (AKT) pathway, which plays a crucial role in cell growth, survival, and proliferation. By inhibiting this pathway, E7046 can prevent the growth of cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Propenoic acid, 2-(((4-methoxyphenyl)amino)carbonyl)-3-(2-pyridinylamino)-, ethyl ester, (E)- are still being studied. However, early studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to have a positive effect on glucose metabolism and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Propenoic acid, 2-(((4-methoxyphenyl)amino)carbonyl)-3-(2-pyridinylamino)-, ethyl ester, (E)- in lab experiments is its ability to selectively target specific signaling pathways. This makes it a valuable tool in studying the mechanisms of various diseases. However, one of the limitations is that it can be difficult to synthesize and purify, which can limit its availability for research.
Orientations Futures
There are many future directions for the research and development of 2-Propenoic acid, 2-(((4-methoxyphenyl)amino)carbonyl)-3-(2-pyridinylamino)-, ethyl ester, (E)-. One area of focus is the development of more efficient synthesis methods that can increase the yield and purity of the compound. Another area of focus is the development of new applications for E7046, such as in the treatment of metabolic disorders and neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-Propenoic acid, 2-(((4-methoxyphenyl)amino)carbonyl)-3-(2-pyridinylamino)-, ethyl ester, (E)- can be achieved through various methods. One of the most common methods is the reaction between 2-pyridinecarboxylic acid and 4-methoxybenzoyl chloride in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then treated with ethyl chloroformate to obtain the final compound.
Applications De Recherche Scientifique
2-Propenoic acid, 2-(((4-methoxyphenyl)amino)carbonyl)-3-(2-pyridinylamino)-, ethyl ester, (E)- has shown significant potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that E7046 has the potential to inhibit the growth of cancer cells by targeting specific signaling pathways. It has also shown promising results in the treatment of inflammatory diseases and autoimmune disorders.
Propriétés
Numéro CAS |
172753-07-0 |
|---|---|
Nom du produit |
2-Propenoic acid, 2-(((4-methoxyphenyl)amino)carbonyl)-3-(2-pyridinylamino)-, ethyl ester, (E)- |
Formule moléculaire |
C18H19N3O4 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
ethyl (E)-2-[(4-methoxyphenyl)carbamoyl]-3-(pyridin-2-ylamino)prop-2-enoate |
InChI |
InChI=1S/C18H19N3O4/c1-3-25-18(23)15(12-20-16-6-4-5-11-19-16)17(22)21-13-7-9-14(24-2)10-8-13/h4-12H,3H2,1-2H3,(H,19,20)(H,21,22)/b15-12+ |
Clé InChI |
KNCQPEPGDQNKLM-NTCAYCPXSA-N |
SMILES isomérique |
CCOC(=O)/C(=C/NC1=CC=CC=N1)/C(=O)NC2=CC=C(C=C2)OC |
SMILES |
CCOC(=O)C(=CNC1=CC=CC=N1)C(=O)NC2=CC=C(C=C2)OC |
SMILES canonique |
CCOC(=O)C(=CNC1=CC=CC=N1)C(=O)NC2=CC=C(C=C2)OC |
Synonymes |
2-Propenoic acid, 2-(((4-methoxyphenyl)amino)carbonyl)-3-(2-pyridinyla mino)-, ethyl ester, (E)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



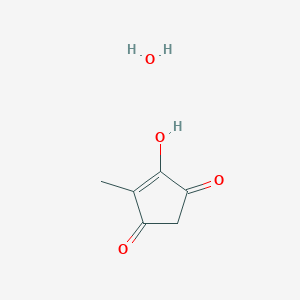
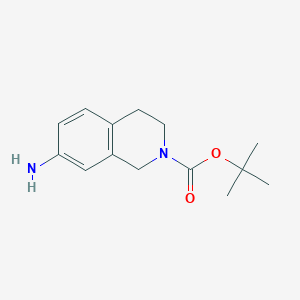
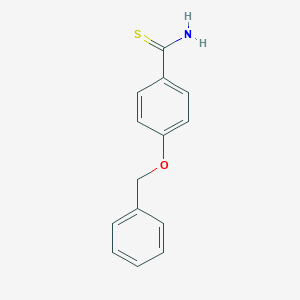
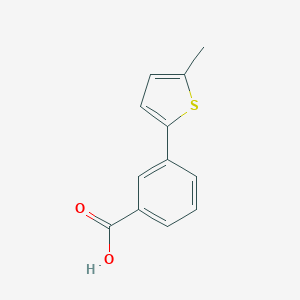
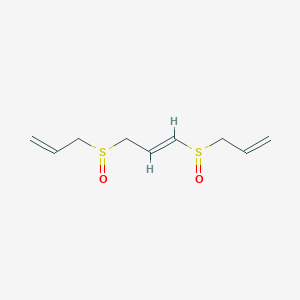
![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B61444.png)
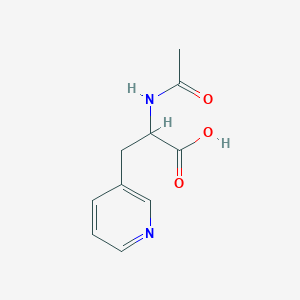

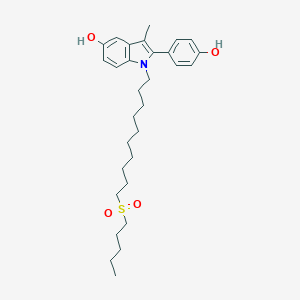
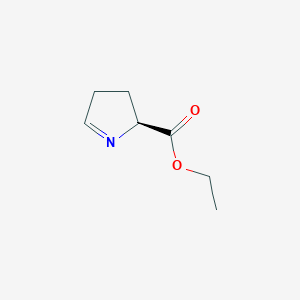

![1-[4-(Fluoromethoxy)phenyl]ethanone](/img/structure/B61461.png)
![1-Azabicyclo[2.2.2]octan-2-amine](/img/structure/B61463.png)
